Due to the presence of functional groups like amide, nitro, and chloro, 2-chloro-N-(2-methyl-5-nitrophenyl)acetamide could be a candidate molecule for investigation in various research areas. Here are some potential applications based on its structure:
2-Chloro-N-(2-methyl-5-nitrophenyl)acetamide is an organic compound with the molecular formula C₉H₉ClN₂O₃ and a molecular weight of approximately 228.63 g/mol. This compound features a chloro group attached to an acetamide structure, along with a nitrophenyl moiety. It is recognized for its potential applications in medicinal chemistry, particularly as an intermediate in the synthesis of pharmaceuticals.
The compound's structure can be represented by the following SMILES notation: CN(C(=O)CCl)c1ccc(cc1)[N+](=O)[O-]
. Its physical properties include a solid state at room temperature, and it is typically stored at low temperatures to maintain stability.
These reactions highlight the compound's versatility in synthetic organic chemistry.
The biological activity of 2-chloro-N-(2-methyl-5-nitrophenyl)acetamide has been explored in various studies. It has shown promise as:
The synthesis of 2-chloro-N-(2-methyl-5-nitrophenyl)acetamide typically involves the reaction between 2-methyl-5-nitroaniline and chloroacetyl chloride. Common methods include:
These methods emphasize the compound's accessibility for synthetic chemists.
2-Chloro-N-(2-methyl-5-nitrophenyl)acetamide finds applications primarily in:
Its role as a versatile building block makes it significant in medicinal chemistry.
Interaction studies involving 2-chloro-N-(2-methyl-5-nitrophenyl)acetamide focus on its binding affinity and inhibitory effects on specific biological targets. These studies often utilize techniques such as:
Such studies are crucial for understanding its potential therapeutic applications.
Several compounds share structural similarities with 2-chloro-N-(2-methyl-5-nitrophenyl)acetamide. Here are some notable examples:
These comparisons highlight the unique features of 2-chloro-N-(2-methyl-5-nitrophenyl)acetamide, particularly its specific substitution pattern that influences its reactivity and biological activity.
The synthesis of 2-chloro-N-(2-methyl-5-nitrophenyl)acetamide primarily relies on two essential precursor compounds that serve as the foundation for this synthetic transformation.
The principal precursor is 2-methyl-5-nitroaniline, a substituted aromatic amine with the molecular formula C₇H₈N₂O₂ and molecular weight of 152.15 grams per mole [1]. This compound exists as yellow crystalline powder with a melting point ranging from 103 to 106 degrees Celsius [1]. The compound demonstrates limited water solubility at less than 0.1 grams per 100 milliliters at 19 degrees Celsius, while exhibiting slight solubility in chloroform and methanol [1]. The structural arrangement features a methyl group at the ortho position and a nitro group at the meta position relative to the amino functionality, which significantly influences the subsequent acetylation reaction.
The second critical precursor is chloroacetyl chloride, a bifunctional chlorinated acyl chloride with molecular formula ClCH₂COCl and molecular weight of 112.95 grams per mole [2]. This compound appears as a colorless, highly corrosive liquid with a pungent odor that fumes when exposed to moist air, exhibiting a boiling point of 105 degrees Celsius at 101.3 kilopascals [3]. The compound possesses a density of 1.42 grams per cubic centimeter at 20 degrees Celsius and a refractive index of 1.454 [3]. Chloroacetyl chloride demonstrates exceptional reactivity toward nucleophilic species, particularly amines, due to the electron-withdrawing effects of both the carbonyl and chlorine substituents [4] [2].
The 2-methyl-5-nitroaniline precursor exhibits distinct spectroscopic characteristics that facilitate its identification and purity assessment. The compound displays characteristic infrared absorption bands including nitrogen-hydrogen stretching vibrations and nitro group asymmetric and symmetric stretching modes [1]. The presence of both electron-donating methyl and electron-withdrawing nitro substituents creates a unique electronic environment that affects the nucleophilicity of the amino group during acetylation reactions.
Chloroacetyl chloride demonstrates high reactivity with protic compounds including amines, alcohols, and water, generating hydrochloric acid as a byproduct [2]. This reactivity profile necessitates careful handling under anhydrous conditions to prevent hydrolysis and maintain reaction efficiency. The compound serves as an effective acetylating agent due to the activated nature of the carbonyl carbon, which readily undergoes nucleophilic acyl substitution reactions [4].
The synthesis of 2-chloro-N-(2-methyl-5-nitrophenyl)acetamide follows established acyl substitution methodology, proceeding through a nucleophilic acyl substitution mechanism.
The conventional synthetic route involves the direct reaction of 2-methyl-5-nitroaniline with chloroacetyl chloride under controlled conditions. The reaction typically employs an organic base such as pyridine or triethylamine to neutralize the hydrochloric acid byproduct [5]. A representative procedure involves dissolving 2-methyl-5-nitroaniline in dichloromethane, cooling the solution to 0 degrees Celsius, and adding chloroacetyl chloride dropwise while maintaining low temperature [5]. The reaction mixture is subsequently allowed to warm to room temperature and stirred for 12 hours to ensure complete conversion [5].
The reaction proceeds according to the following stoichiometry: one mole of 2-methyl-5-nitroaniline reacts with one mole of chloroacetyl chloride in the presence of a base to produce one mole of 2-chloro-N-(2-methyl-5-nitrophenyl)acetamide, one mole of hydrochloric acid, and one mole of base hydrochloride salt [6]. The use of excess base, typically 1.05 to 1.2 equivalents, ensures complete neutralization of the generated acid and drives the reaction to completion [5].
An alternative protocol utilizes dimethylformamide as the reaction solvent instead of dichloromethane, particularly when enhanced solubility of the aniline substrate is required [7]. This approach involves dissolving 2-methyl-5-nitroaniline in dimethylformamide, cooling to 0 to 5 degrees Celsius, and adding chloroacetyl chloride under an inert atmosphere [7]. The reaction is maintained at low temperature for 2 to 4 hours before allowing to reach ambient temperature.
Some methodologies employ a one-pot approach where the chloroacetyl chloride is generated in situ from chloroacetic acid using activating agents such as thionyl chloride or phosphorus trichloride [3]. This approach eliminates the need for handling the volatile and corrosive chloroacetyl chloride separately, though it requires careful control of reaction conditions to prevent side reactions.
The reaction proceeds through a classical nucleophilic acyl substitution mechanism where the amino nitrogen of 2-methyl-5-nitroaniline attacks the electrophilic carbonyl carbon of chloroacetyl chloride [8]. The initial nucleophilic attack forms a tetrahedral intermediate, which subsequently eliminates chloride ion to yield the desired acetamide product [8]. The presence of the nitro group in the aniline substrate reduces the nucleophilicity of the amino group through electron withdrawal, necessitating mild activation through base catalysis or elevated temperature [6].
The reaction kinetics are influenced by several factors including temperature, solvent polarity, and the electronic nature of substituents on the aniline ring [6]. The electron-withdrawing nitro group decreases the reaction rate compared to unsubstituted aniline, while the electron-donating methyl group provides a partial compensating effect [6].
The synthesis of 2-chloro-N-(2-methyl-5-nitrophenyl)acetamide benefits from various catalytic systems and optimization strategies to enhance yield and reaction efficiency.
The primary catalytic role in this synthesis is fulfilled by organic bases that serve dual functions as acid scavengers and nucleophilic activators. Pyridine represents the most commonly employed base catalyst, functioning through coordination to the aniline nitrogen to enhance its nucleophilicity while simultaneously neutralizing the hydrochloric acid byproduct [5]. The use of pyridine in 1.05 to 1.2 equivalents relative to the chloroacetyl chloride provides optimal results [5].
Alternative base systems include triethylamine, which offers enhanced solubility in organic solvents and reduced aromatic character compared to pyridine . The tertiary amine structure prevents competing N-acylation reactions while maintaining effective acid neutralization capability . Some protocols employ 1,8-diazabicyclo[5.4.0]undec-7-ene as a strong non-nucleophilic base for challenging substrates [10].
Certain synthetic protocols incorporate Lewis acids to activate the chloroacetyl chloride toward nucleophilic attack. Aluminum chloride and zinc chloride have been employed in substoichiometric amounts to enhance the electrophilicity of the carbonyl carbon [11]. These catalysts must be employed judiciously to avoid competing electrophilic aromatic substitution reactions with the aniline substrate [11].
The use of Lewis acids requires careful optimization of reaction conditions, as excessive activation can lead to decomposition of the chloroacetyl chloride or unwanted side reactions [11]. Typical catalyst loadings range from 0.1 to 0.2 equivalents relative to the limiting reagent [11].
Temperature control represents a critical optimization parameter, with most successful protocols maintaining initial reaction temperatures between 0 and 5 degrees Celsius during chloroacetyl chloride addition [5] [10]. This temperature control minimizes side reactions and decomposition while ensuring complete dissolution of reactants [5]. Following the addition phase, the reaction temperature is gradually increased to ambient conditions over 1 to 2 hours [5].
Solvent selection significantly impacts reaction efficiency and product isolation. Dichloromethane provides optimal solubility for both reactants and products while maintaining chemical inertness [5]. Alternative solvents include tetrahydrofuran and acetonitrile, though these may require modified workup procedures [10]. The reaction concentration typically ranges from 0.1 to 0.5 molar to balance reaction rate and heat management [10].
Reaction time optimization studies indicate that most reactions reach completion within 8 to 12 hours at ambient temperature following the initial low-temperature addition phase [5]. Extended reaction times beyond 24 hours do not significantly improve yields and may lead to product decomposition [10].
The synthesis of 2-chloro-N-(2-methyl-5-nitrophenyl)acetamide generates several byproducts that require careful analysis and removal to obtain pure target compound.
The principal byproduct in this synthesis is hydrochloric acid, generated stoichiometrically during the nucleophilic acyl substitution reaction [6]. This strong acid immediately reacts with the employed base to form the corresponding hydrochloride salt, such as pyridinium hydrochloride when pyridine is used as the base [5]. These ionic byproducts are readily removed through aqueous extraction procedures [5].
Secondary byproducts may include unreacted starting materials, particularly when substoichiometric quantities of chloroacetyl chloride are employed [6]. Hydrolysis products of chloroacetyl chloride, primarily chloroacetic acid, can form when moisture is present during the reaction [6]. Additionally, bis-acylation products may occur in trace amounts when excess chloroacetyl chloride is present, though this is minimized through careful stoichiometric control [6].
Oxidation byproducts of the methyl substituent are generally not observed under the mild conditions employed, though prolonged exposure to strong bases at elevated temperatures could potentially lead to benzylic oxidation [6]. The nitro group remains chemically inert under typical acetylation conditions, preventing reduction or other unwanted transformations [6].
The primary purification approach involves aqueous workup procedures to remove ionic byproducts and water-soluble impurities [5]. The reaction mixture is typically diluted with an immiscible organic solvent such as dichloromethane or ethyl acetate, followed by washing with dilute hydrochloric acid to remove excess base [5]. Subsequent washing with aqueous sodium bicarbonate solution neutralizes any residual acid and removes chloroacetic acid byproducts [5].
Crystallization represents the most effective purification technique for 2-chloro-N-(2-methyl-5-nitrophenyl)acetamide [12]. The compound typically crystallizes from alcohol-water mixtures, with ethanol-water being the most commonly employed recrystallization solvent system [12]. The crystallization process effectively removes organic impurities while providing highly pure product with melting points consistent with literature values [13].
Column chromatography serves as an alternative purification method when crystallization proves insufficient [14]. Silica gel chromatography using ethyl acetate-hexane solvent gradients effectively separates the target compound from structurally similar impurities [14]. The chloroacetamide product typically elutes at intermediate polarity, allowing clean separation from more polar starting materials and less polar byproducts [14].
High-performance liquid chromatography provides analytical assessment of product purity and can serve as a preparative purification method for small-scale syntheses [15]. Reverse-phase chromatography using water-acetonitrile gradients achieves excellent resolution of chloroacetamide products from related impurities [15].
Magnetic solid-phase extraction techniques have been developed for chloroacetamide compound purification, employing molecularly imprinted polymers for selective extraction [15]. These methods demonstrate excellent recovery rates exceeding 85 percent with good precision and low detection limits [15].
The final purified product requires comprehensive characterization to confirm structural identity and assess purity levels [13]. Infrared spectroscopy reveals characteristic absorption bands including amide carbonyl stretching around 1650 to 1680 wavenumbers, nitrogen-hydrogen amide stretching around 3200 to 3400 wavenumbers, and carbon-chlorine stretching around 700 to 800 wavenumbers [6].
Nuclear magnetic resonance spectroscopy provides definitive structural confirmation, with proton nuclear magnetic resonance showing characteristic signals for the chloromethyl protons as a singlet around 4.3 to 4.5 parts per million, aromatic protons in the 7 to 8 parts per million region, and the methyl group as a singlet around 2.3 parts per million [6]. Carbon-13 nuclear magnetic resonance spectroscopy confirms the presence of all expected carbon environments including the carbonyl carbon around 170 parts per million and the chloromethyl carbon around 43 parts per million [6].
Mass spectrometry analysis confirms the molecular weight and provides fragmentation patterns consistent with the proposed structure [6]. The molecular ion peak appears at mass-to-charge ratio 228.63, corresponding to the expected molecular formula C₉H₉ClN₂O₃ [16]. Characteristic fragmentation includes loss of chlorine and loss of the chloroacetyl moiety [6].
Elemental analysis provides quantitative assessment of compound purity, with theoretical values for carbon (47.29 percent), hydrogen (3.97 percent), nitrogen (12.25 percent), and chlorine (15.51 percent) [13]. Deviations greater than 0.4 percent from theoretical values indicate the presence of impurities requiring additional purification [13].
The solubility characteristics of 2-chloro-N-(2-methyl-5-nitrophenyl)acetamide exhibit distinct patterns across various organic solvents, primarily influenced by the molecular structure containing both polar and nonpolar functional groups. The compound demonstrates preferential dissolution in polar aprotic solvents compared to polar protic or nonpolar solvents [2].
Polar Aprotic Solvents: The compound shows good solubility in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), with DMSO providing superior dissolution capacity [3] [4]. These solvents effectively solvate the compound through dipole-dipole interactions with the electron-withdrawing nitro group and the acetamide functionality. The molecular weight of 228.63 g/mol facilitates dissolution in these high-polarity solvents [2] [5].
Polar Protic Solvents: Solubility in ethanol and methanol ranges from moderate to good, with the compound demonstrating better dissolution characteristics in these alcoholic solvents compared to water [3] [4]. The presence of the methyl group on the phenyl ring contributes to moderate hydrophobic interactions, while the acetamide group enables hydrogen bonding with protic solvents .
Nonpolar Solvents: Limited solubility is observed in chloroform, classified as sparingly soluble [3] [4]. The compound's polar functional groups create unfavorable interactions with nonpolar solvents, resulting in poor dissolution characteristics.
Solvent Type | Specific Solvent | Solubility Classification | Interaction Mechanism |
---|---|---|---|
Polar Aprotic | DMSO | Good | Dipole-dipole interactions |
Polar Aprotic | DMF | Good | Dipole-dipole interactions |
Polar Protic | Ethanol | Moderate to Good | Hydrogen bonding |
Polar Protic | Methanol | Moderate to Good | Hydrogen bonding |
Nonpolar | Chloroform | Sparingly Soluble | Limited interactions |
Water Solubility: The aqueous solubility is characteristically low, estimated at less than 1 g/L at room temperature [6] [7]. This limited water solubility results from the predominantly lipophilic character imparted by the substituted aromatic ring system, despite the presence of polar functional groups [8].
The solubility profile follows the general trend observed for nitrophenyl acetamide derivatives, where increasing substitution on the aromatic ring typically decreases water solubility while maintaining reasonable dissolution in organic solvents [10]. The 2-methyl and 5-nitro substitution pattern creates a specific electronic environment that influences intermolecular interactions and subsequent solubility behavior [11].
The thermal stability of 2-chloro-N-(2-methyl-5-nitrophenyl)acetamide encompasses several temperature-dependent transition points that define its safe handling and storage parameters. The compound exhibits well-defined thermal characteristics with a sharp melting point of 144-146°C, indicating high purity and crystalline structure [5].
Melting Point Characteristics: The narrow melting point range of 144-146°C demonstrates excellent thermal reproducibility and suggests minimal impurities in the crystalline form [5]. This temperature represents the transition from solid to liquid phase, where the crystal lattice energy is overcome by thermal motion.
Decomposition Temperature: Thermal decomposition begins at approximately 135°C, which occurs before or concurrent with the melting process [12]. This decomposition temperature indicates the onset of chemical bond breaking, primarily affecting the acetamide linkage and potentially the nitro group under continued heating [13].
Boiling Point: The estimated boiling point of 406°C at 760 mmHg represents the theoretical temperature for liquid-vapor transition under standard atmospheric conditions [14] [15]. However, this temperature is largely academic since thermal decomposition occurs at significantly lower temperatures.
Flash Point: The flash point of 199.3°C represents the minimum temperature at which the compound's vapors can ignite in the presence of an ignition source [15]. This parameter is crucial for safety considerations during handling and storage procedures.
Thermal Parameter | Temperature (°C) | Significance |
---|---|---|
Melting Point | 144-146 | Phase transition to liquid |
Decomposition Onset | ≥135 | Chemical bond breaking begins |
Flash Point | 199.3 | Vapor ignition temperature |
Boiling Point (est.) | 406 | Theoretical liquid-vapor transition |
Decomposition Products: Upon thermal decomposition, the compound generates several hazardous products including nitrogen oxides, hydrogen chloride, and carbon oxides [16] [17]. These decomposition products necessitate appropriate ventilation and safety measures during heating procedures.
Thermal Stability Assessment: The compound demonstrates adequate thermal stability under normal storage conditions at room temperature [5]. The decomposition temperature of 135°C provides a reasonable safety margin for typical laboratory and industrial handling procedures. However, prolonged exposure to elevated temperatures should be avoided to prevent degradation [13].
The thermal behavior follows patterns observed in similar chloroacetamide compounds, where the chloro substituent on the acetyl group contributes to thermal instability compared to unsubstituted acetamides [13]. The nitro group further reduces thermal stability through its electron-withdrawing effects and potential for exothermic decomposition reactions [16].
The stability of 2-chloro-N-(2-methyl-5-nitrophenyl)acetamide in aqueous solutions demonstrates significant pH dependence, primarily governed by hydrolysis reactions affecting the acetamide bond. The compound's behavior in aqueous media follows established patterns for substituted acetamides, with distinct stability profiles across different pH ranges [18] [19].
Acidic Conditions (pH < 3): Under strongly acidic conditions, the compound undergoes acid-catalyzed hydrolysis through protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic [20] [21]. The reaction proceeds via formation of a tetrahedral intermediate followed by elimination of the amine component, yielding 2-methyl-5-nitroaniline and chloroacetic acid [19] [22]. The hydrolysis rate increases with decreasing pH and elevated temperature [23] [18].
Neutral Conditions (pH 6-8): At physiological pH ranges, the compound exhibits moderate stability with slow hydrolysis kinetics [24] [18]. The neutral hydrolysis mechanism involves direct water attack on the carbonyl carbon without prior protonation, resulting in significantly slower reaction rates compared to catalyzed processes [25] [26]. The stability at neutral pH makes the compound suitable for biological studies and applications requiring aqueous stability [24].
Alkaline Conditions (pH > 9): Basic conditions promote rapid hydrolysis through hydroxide ion attack on the carbonyl carbon [19] [22]. The alkaline hydrolysis follows second-order kinetics, first-order in both hydroxide concentration and substrate concentration [18] [27]. This mechanism produces the corresponding carboxylate salt and releases the amine component [19] [27].
pH Range | Hydrolysis Mechanism | Relative Rate | Primary Products |
---|---|---|---|
< 3 | Acid-catalyzed | Fast | 2-methyl-5-nitroaniline + chloroacetic acid |
6-8 | Neutral hydrolysis | Slow | Gradual decomposition |
> 9 | Base-catalyzed | Very Fast | Carboxylate salt + amine |
Kinetic Considerations: The pH-dependent hydrolysis follows the general relationship for amide bonds, where the observed rate constant (kobs) equals the sum of contributions from acid-catalyzed (ka[H+]), neutral (kw), and base-catalyzed (kb[OH-]) pathways [18] [24]. For this compound, the base-catalyzed pathway dominates at pH > 9, while acid catalysis becomes significant at pH < 4 [26] [18].
Temperature Effects: Elevated temperatures significantly accelerate hydrolysis across all pH ranges, with rate increases following Arrhenius behavior [18] [23]. At 95°C, hydrolysis becomes appreciable even at neutral pH, while room temperature provides adequate stability for most pH ranges except strongly alkaline conditions [24] [18].
Buffer Effects: The presence of buffer systems can influence hydrolysis rates through general acid-base catalysis, although this effect is typically secondary to the primary pH-dependent mechanisms [18] [28]. Phosphate and acetate buffers commonly used in biological systems show minimal catalytic effects on the hydrolysis rate [18].
Practical Implications: For aqueous applications, the compound demonstrates optimal stability in the pH range of 6-7, with half-lives extending to several hours at room temperature [24]. Storage in aqueous solutions should avoid pH extremes, particularly alkaline conditions where rapid hydrolysis occurs [22] [27]. The chloro substituent on the acetyl group makes this compound more susceptible to nucleophilic attack compared to simple acetamides, resulting in enhanced hydrolysis rates across all pH ranges [18].